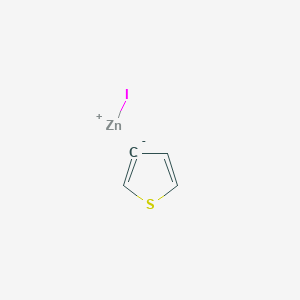

3-Thienylzinc iodide

描述

3-Thienylzinc iodide is an organozinc reagent with the formula C₄H₃S-Zn-I. It is primarily synthesized via the oxidative addition of Rieke zinc (highly reactive zinc) to 3-iodothiophene under mild conditions, achieving yields of 80–90% . This compound is widely used in cross-coupling reactions (e.g., Kumada, Negishi) to synthesize substituted thiophenes, which are critical in materials science and pharmaceutical chemistry due to their electronic properties .

准备方法

Synthetic Routes and Reaction Conditions: 3-Thienylzinc iodide can be synthesized through the direct oxidative addition of Rieke zinc to 3-iodothiophene. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

Preparation of Rieke Zinc: Rieke zinc is prepared by reducing zinc chloride with lithium in the presence of naphthalene.

Formation of this compound: The prepared Rieke zinc is then reacted with 3-iodothiophene in tetrahydrofuran to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency in production.

化学反应分析

Aryl and Heteroaryl Halides

3-Thienylzinc iodide undergoes palladium-catalyzed couplings with aryl/heteroaryl halides. For example:

-

Reaction with aryl iodides (e.g., 4-iodoaniline) yields 3,4-disubstituted thiophenes in 85% isolated yield under optimized conditions (elevated temperature, SPhos ligand) .

-

Coupling with 4-bromoaniline requires higher temperatures (reflux) and yields 51–84% depending on steric hindrance .

Table 1: Representative Coupling Yields with Aryl Halides

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoaniline | 3-(4-Aminophenyl)thiophene | 85 |

| 2 | 3-Iodoaniline | 3-(3-Aminophenyl)thiophene | 77 |

| 3 | 5-Bromofuran-2-ester | 3-Furylthiophene | 84 |

Carbonyl Compounds

Reactions with acid chlorides produce ketones:

-

Benzoyl chloride derivatives (e.g., 4-CN, 4-NO₂) afford ketones (1a–1j ) in 54–85% yields .

-

Ethyl chloroformate yields thiophene-2-carboxylate esters, enabling further functionalization .

Reactions with Tellurium Electrophiles

This compound reacts with TeCl₄ to form fused tellurophenes. For instance:

-

Reaction with 2a (benzotellurophene precursor) yields 3sa (3-thienyltellurophene) in 53% yield .

-

Steric effects dominate regioselectivity, favoring less hindered positions .

Steric and Electronic Effects

-

Steric hindrance : Bulky substituents (e.g., 6-OCH₃) reduce yields (e.g., 54% vs. 85% for unsubstituted derivatives) .

-

Electronic effects : Electron-withdrawing groups (NO₂, CN) enhance electrophilic coupling efficiency, while electron-donating groups (CH₃, OCH₃) require optimized conditions .

Table 2: Impact of Substituents on Coupling Efficiency

| Entry | Substituent (X) | Product Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | 3-CH₃ | 58 |

| 3 | 6-OCH₃ | 54 |

Mechanistic Insights

-

Oxidative addition : Rieke metals (Zn, Mg, Mn) insert into C–X bonds (X = I, Br) of thiophenes, forming stable organometallic intermediates .

-

Transmetallation : Zinc reagents transfer the 3-thienyl group to palladium catalysts, enabling C–C bond formation .

-

Ligand effects : SPhos ligand significantly improves coupling efficiency by stabilizing Pd intermediates .

科学研究应用

Key Reactions

The compound is involved in several types of reactions:

- Substitution Reactions : The thiophene ring can engage in electrophilic and nucleophilic substitutions.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different products.

- Cross-Coupling Reactions : It is frequently employed in cross-coupling reactions to create carbon-carbon bonds, often using palladium or nickel catalysts .

Organic Synthesis

3-Thienylzinc iodide is primarily used as a reagent in organic synthesis. Its ability to form carbon-zinc bonds makes it a versatile intermediate for synthesizing complex molecules. Notably, it has been used extensively in coupling reactions with various electrophiles, yielding substituted thiophenes that serve as intermediates for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to synthesize compounds with potential therapeutic effects. For instance, derivatives of thiophene have shown promise as inhibitors of carbonic anhydrase, which is relevant for treating conditions such as glaucoma and epilepsy . Furthermore, its application in synthesizing thiophene-based triarylamines has been explored due to their potential use in organic electronics and photonics .

Material Science

The compound's role extends into material science, where it is used in producing organic semiconductors and light-emitting diodes (OLEDs). The stability and electronic properties of thiophene derivatives make them suitable for applications in advanced materials .

Case Study 1: Cross-Coupling Reactions

In a study examining the efficiency of cross-coupling reactions involving this compound, researchers demonstrated its effectiveness when coupled with various aryl halides. The results indicated that using palladium catalysts significantly improved yields, showcasing the compound's utility in synthesizing complex aromatic systems .

| Reaction Type | Electrophile Used | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl Halides | 85 |

| N-Arylation | Iodobenzene | 79 |

| Diarylation | Mixed Aryl Halides | 88 |

Case Study 2: Synthesis of Thiophene Derivatives

Another investigation focused on the synthesis of substituted thiophenes using this compound as a key reagent. The study highlighted its role in generating various derivatives through nucleophilic substitution reactions, yielding products that are valuable for further chemical transformations .

| Product Type | Method Used | Yield (%) |

|---|---|---|

| Substituted Thiophenes | Nucleophilic Substitution | 72 |

| Triarylamines | Copper-Catalyzed Reaction | 64 |

作用机制

The mechanism of action of 3-Thienylzinc iodide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The this compound transfers its thienyl group to the palladium complex, forming a new palladium-thienyl complex.

Reductive Elimination: The palladium-thienyl complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

3-Thienylmagnesium Iodide

Synthesized similarly via oxidative addition of Rieke magnesium to 3-iodothiophene, yielding 85–90% . Magnesium’s higher reactivity compared to zinc allows faster reaction kinetics but may require stricter temperature control.

3-Thienylmanganese Bromide

Prepared from 3-bromothiophene and Rieke manganese, yielding ~65% . The lower yield is attributed to manganese’s reduced oxidative activity and the need for brominated precursors instead of iodinated ones.

Physical and Chemical Properties

Stability and Handling

- 3-Thienylzinc iodide exhibits moderate stability in tetrahydrofuran (THF) at low temperatures (−20°C), making it suitable for prolonged storage .

- 3-Thienylmagnesium iodide is more moisture-sensitive and requires rigorous inert conditions .

- 3-Thienylmanganese bromide is less stable, often requiring immediate use post-synthesis .

Ionic vs. Covalent Characteristics

While iodide ions (e.g., in potassium iodide) exhibit ionic conductivity (e.g., 1.03×10⁻⁴ S cm⁻¹ at 343 K in Schiff base compounds ), this compound is covalently bonded, rendering it non-conductive. This contrasts with methyl iodide (CH₃I), a volatile covalent compound used as a marine atmospheric tracer .

Reactivity in Cross-Coupling Reactions

Scope of Electrophiles

- This compound: Reacts with aldehydes, ketones, aryl halides, and acyl chlorides to form mono- or disubstituted thiophenes .

- 3-Thienylmagnesium iodide: Limited to less electrophilic substrates (e.g., alkyl halides) due to competing side reactions .

- 3-Thienylmanganese bromide : Primarily couples with strong electrophiles (e.g., nitroarenes), but yields are lower (50–60%) .

Table 2: Reaction Performance

Catalytic Enhancements

Copper iodide (CuI) is often used to catalyze couplings involving organozinc reagents (e.g., in vinyl Grignard reactions ). However, this compound’s inherent reactivity reduces the need for additives compared to manganese or magnesium analogs.

Material Science

This compound is pivotal in synthesizing π-conjugated polymers for organic semiconductors, outperforming manganese derivatives due to higher purity and yield .

Pharmaceutical Intermediates

Its ability to introduce thienyl groups into complex molecules (e.g., antivirals) surpasses magnesium analogs, which may generate byproducts under harsh conditions .

生物活性

3-Thienylzinc iodide is an organozinc compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound (CHISZn) is a thienyl-substituted organometallic reagent that is primarily used in cross-coupling reactions to synthesize complex organic molecules. Its structure allows for significant versatility in functionalization, making it a valuable intermediate in drug development and materials science.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as a precursor for synthesizing bioactive compounds. The following sections detail its potential applications and related findings.

1. Anticancer Activity

Studies have shown that derivatives of thiophene compounds, including those synthesized from this compound, possess anticancer properties. For instance, certain thienyl derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Case Study : A study published in Nature reported that thienyl derivatives synthesized from organozinc reagents exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for developing targeted cancer therapies .

2. Antimicrobial Properties

3-thienyl compounds have also been investigated for their antimicrobial properties. The incorporation of the thienyl group into various scaffolds has led to the discovery of novel antimicrobial agents.

- Research Findings : A comprehensive review highlighted that organozinc compounds, including those derived from this compound, showed promising activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes .

3. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by thienyl derivatives. For example, some studies indicate that these compounds can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.

- Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| 3-Thienyl Derivative | Carbonic Anhydrase | 70% | |

| 3-Thienyl Derivative | Aldose Reductase | 65% |

Synthetic Applications

The utility of this compound extends beyond biological applications; it serves as a key reagent in synthetic organic chemistry. Its ability to participate in cross-coupling reactions allows for the construction of complex molecules with potential biological activity.

属性

IUPAC Name |

iodozinc(1+);3H-thiophen-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXNPTWSQAFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ISZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。